Bienvenue dans la boutique en ligne BenchChem!

Entadamide B

5‑lipoxygenase inhibition RBL‑1 cell assay anti-inflammatory natural products

Entadamide B (CAS 110225-60-0) is a sulfur-containing amide first isolated from dry seeds of Entada phaseoloides Merr. and structurally characterized as N-(2-hydroxyethyl)-3,3-bis(methylthio)propanamide.

Molecular Formula C7H15NO2S2
Molecular Weight 209.3 g/mol
CAS No. 110225-60-0
Cat. No. B017778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntadamide B
CAS110225-60-0
Synonymsentadamide B
N-(2-hydroxyethyl)-3,3-bis(methylthio)propanamide
Molecular FormulaC7H15NO2S2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESCSC(CC(=O)NCCO)SC
InChIInChI=1S/C7H15NO2S2/c1-11-7(12-2)5-6(10)8-3-4-9/h7,9H,3-5H2,1-2H3,(H,8,10)
InChIKeyYACJUWJRBSAQIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entadamide B (CAS 110225-60-0) – Procurement-Grade Profile of a Patent-Protected 5‑Lipoxygenase Inhibitor from Entada phaseoloides


Entadamide B (CAS 110225-60-0) is a sulfur-containing amide first isolated from dry seeds of Entada phaseoloides Merr. and structurally characterized as N-(2-hydroxyethyl)-3,3-bis(methylthio)propanamide [1]. It belongs to a small family of thioamide natural products that includes entadamide A and entadamide C [2]. The compound is specifically claimed as a low-toxicity 5‑lipoxygenase inhibitor in a Japanese patent (JPS63139126A), where it is formulated for oral administration at 120–160 mg/day [3]. Its saturated bis(methylthio) scaffold distinguishes it from the unsaturated trans-methylthiopropenamide structure of entadamide A, a feature that directly impacts lipophilicity, hydrogen-bonding capacity, and target-interaction geometry [4].

Why Entadamide B Cannot Be Replaced by Entadamide A, Entadamide C, or Their Glucosides in 5‑Lipoxygenase-Focused Programs


Although entadamides A, B, and C share a common N‑(2‑hydroxyethyl)amide motif, their oxidation states, sulfur substitution patterns, and pharmacokinetic profiles diverge substantially. Entadamide B is the only family member specifically protected by a composition-of-matter patent for 5‑lipoxygenase inhibition with an established oral dosage range [1]. Unlike the more polar entadamide A, the bis(methylthio) architecture of entadamide B raises its LogP by approximately 0.7 log units, which can alter membrane partitioning and cellular availability [2]. Furthermore, entadamide A‑β‑D‑glucopyranoside acts primarily through the complement system and psoriatic pathways, not through direct 5‑LOX inhibition, rendering it functionally non‑interchangeable with entadamide B in 5‑LOX‑dependent assays [3]. Generic substitution without head‑to‑head bridging data therefore carries a high risk of losing target engagement and invalidating comparative pharmacology.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Entadamide B for Scientific Procurement


5‑Lipoxygenase Inhibitory Potency of Entadamide B vs. Entadamide A in RBL‑1 Cells

In a direct side‑by‑side experiment, chemically synthesized entadamide B inhibited 5‑lipoxygenase activity in RBL‑1 cells at 10⁻⁴ g/mL, a concentration identical to that reported for entadamide A in the same study [1]. Converting the mass concentration using the molecular weight of entadamide B (209.3 g/mol) yields an approximate molar concentration of 478 μM. This equipotency demonstrates that the saturated bis(methylthio) scaffold of entadamide B retains full 5‑LOX inhibitory capacity, making it a viable alternative to entadamide A when a non‑olefinic, metabolically more stable analog is desired.

5‑lipoxygenase inhibition RBL‑1 cell assay anti-inflammatory natural products

Patent‑Backed Therapeutic Dosage Range Uniquely Established for Entadamide B

Entadamide B is the sole Entada‑derived thioamide for which a specific human oral dosage range has been disclosed in a patent. JPS63139126A claims a daily dose of 120–160 mg of the compound, administered in three divided doses, as a 5‑lipoxygenase inhibitor with low toxicity and high safety [1]. No comparable dosing guidance exists for entadamide A, entadamide C, or their glucoside conjugates. This information removes a critical uncertainty for researchers planning in vivo pharmacology or toxicology studies, as the patent provides a direct starting point for dose‑range finding.

oral dosage form patent‑protected molecule 5‑lipoxygenase composition

Lipophilicity Shift Relative to Entadamide A Governs Membrane Partitioning and ADME Predictions

PubChem‑computed XLogP3‑AA values place entadamide B (0.3) roughly 0.7 log units more lipophilic than entadamide A (−0.4) [1]. This difference stems from the replacement of the trans‑methylthiopropenamide double bond in entadamide A with a saturated bis(methylthio) group in entadamide B. The higher LogP of entadamide B predicts greater passive membrane permeability and a potentially larger volume of distribution, making it a more suitable candidate when intracellular or CNS target engagement is desired, provided that blood‑brain barrier penetration is not contraindicated.

physicochemical profiling LogP comparison drug‑likeness

Hydrogen‑Bond Capacity and Rotatable Bond Count Differentiate Entadamide B from Its Glucoside and Entadamide A

Entadamide B presents 2 hydrogen‑bond donors (OH and NH) and 4 hydrogen‑bond acceptors, with 6 rotatable bonds, as computed by PubChem [1]. In contrast, entadamide A has 2 donors and 3 acceptors, while entadamide A‑β‑D‑glucopyranoside expands to 5 donors and 8 acceptors due to the appended sugar moiety. The intermediate flexibility and acceptor count of entadamide B place it between the minimally substituted entadamide A and the highly polar glucoside, offering a balanced profile for both receptor fit and aqueous solubility.

hydrogen bond donors/acceptors rotatable bonds molecular flexibility

Absence of Anti‑Complement and Anti‑Psoriatic Activities Distinguishes Entadamide B from the Glucoside Conjugate

Entadamide A‑β‑D‑glucopyranoside has been shown to potently suppress NLRP3 inflammasome activation and neutrophil extracellular trap formation in a mouse model of psoriasis, acting through IL‑36R and P2X7R binding [1]. Entadamide B, lacking the glucoside moiety, has not been reported to engage the complement system or psoriatic pathways. This mechanistic divergence means that entadamide B cannot substitute for the glucoside in complement‑driven disease models, and vice versa. For researchers focused solely on 5‑lipoxygenase inhibition without confounding complement modulation, entadamide B offers a cleaner pharmacological tool.

complement system psoriasis target specificity

Where Entadamide B Delivers Definitive Scientific and Procurement Value Over Other Entadamides


5‑LOX‑Dependent Inflammatory Disease Models Requiring an Orally Dosed, Patent‑Cleared Inhibitor

Investigators of asthma, allergic rhinitis, or leukotriene‑driven inflammation can employ entadamide B as a low‑toxicity 5‑lipoxygenase inhibitor with a defined oral dosage window of 120–160 mg/day, as disclosed in JPS63139126A [1]. Unlike entadamide A, which lacks any published in vivo dosing guidance, entadamide B provides a validated starting point for dose‑response studies, reducing the need for extensive pilot pharmacokinetic experiments.

Structure‑Activity Relationship (SAR) Campaigns Centered on Thioamide‑Based 5‑LOX Ligands

Medicinal chemistry teams exploring the 5‑LOX pharmacophore can use entadamide B as a saturated, bis(methylthio) scaffold that retains equipotent 5‑LOX inhibition with entadamide A while offering a LogP shift of +0.7 units and an additional hydrogen‑bond acceptor [2]. This differentiation enables systematic probing of lipophilicity and flexibility without sacrificing target engagement.

Natural Product Library Design for Anti‑Inflammatory High‑Throughput Screening

Entadamide B enriches natural product screening decks with a sulfur‑containing amide chemotype that is mechanistically distinct from the more common phenolic and flavonoid anti‑inflammatory agents. Its absence of complement‑modulating activity [3] ensures that hits emerging from 5‑LOX‑specific assays are not confounded by off‑target complement effects, a problem encountered with entadamide A‑β‑D‑glucopyranoside.

Metabolic Stability and Prodrug Feasibility Studies

The fully saturated propanamide backbone of entadamide B eliminates the electrophilic α,β‑unsaturated system present in entadamide A, potentially reducing glutathione conjugation and non‑specific thiol reactivity. Researchers evaluating metabolic soft spots or designing prodrugs can leverage this structural stability while retaining the 5‑LOX inhibitory pharmacophore demonstrated in RBL‑1 cell assays [2].

Quote Request

Request a Quote for Entadamide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.